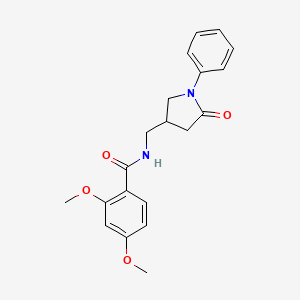![molecular formula C9H11BrOS B2550709 [2-Bromo-4-(ethylsulfanyl)phenyl]methanol CAS No. 1691756-22-5](/img/structure/B2550709.png)
[2-Bromo-4-(ethylsulfanyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of bromine and sulfanyl groups. In the first paper, bromodifluoro(phenylsulfanyl)methane is used in a Friedel–Crafts-type alkylation to yield thioesters and benzophenones, which suggests that bromine can act as a good leaving group in the presence of sulfanyl groups under certain conditions . The second paper describes an improved synthesis of methyl phenylsulfinate, which involves the treatment of diphenyl disulfide with bromine in the presence of methanol . This method could potentially be adapted for the synthesis of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol by using similar reagents and conditions.
Molecular Structure Analysis
The molecular structure of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol would include a benzene ring with substituents in the 2 and 4 positions. The presence of a bromine atom and an ethylsulfanyl group would influence the electron density and reactivity of the ring. The papers do not provide specific information on the molecular structure of this compound, but the general principles of aromatic substitution reactions and the electronic effects of substituents can be applied to predict its reactivity .
Chemical Reactions Analysis
The papers suggest that bromine-containing compounds can participate in alkylation reactions, such as the Friedel–Crafts-type alkylation mentioned in the first paper . The presence of a sulfanyl group could also allow for further functionalization, as sulfanyl groups can be reactive towards nucleophiles. The second paper indicates that bromine can be used to introduce unsaturation into organic molecules, which could be relevant for modifying the structure of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol, they do provide insights into the properties of similar compounds. Bromine atoms generally increase the density and boiling point of organic compounds due to their high atomic weight and ability to engage in van der Waals interactions . The presence of a methanol group suggests that [2-Bromo-4-(ethylsulfanyl)phenyl]methanol could have hydrogen bonding capabilities, which would affect its solubility and boiling point.
Applications De Recherche Scientifique
Chemical Fixation and Preservation : Methanol is used in chemical fixation processes, such as Methacarn (methanol-Carnoy) fixation, which is an adaptation of Carnoy's fluid where methanol substitutes ethanol. This fixation method is desirable for tissues to be embedded in paraffin due to its effect on preserving the helical proteins in myofibrils and collagen. Methacarn-fixed sections show little or no shrinkage compared to other fixatives and are suitable for studying helical proteins without significant alteration of globular proteins and DNA conformations (Puchtler et al., 1970).
Catalysis and Chemical Synthesis : Methanol acts as a substrate in catalytic processes, such as the synthesis of methyl tert-butyl ether (MTBE), an important anti-knocking additive in gasoline. Research into new catalysts for this process, particularly heteropoly acids (HPA), highlights methanol's role in industrial chemical synthesis (Bielański et al., 2003).
Hydrogen Production : The conversion of methanol to hydrogen via thermochemical processes is an area of active research. This involves exploring various catalysts and reactor technologies to improve the efficiency and sustainability of hydrogen production, which is crucial for the development of a hydrogen economy (García et al., 2021).
Energy and Environmental Applications : Methanol is used as a marker for detecting the degradation of insulating paper in transformer insulating oil, aiding in the monitoring of cellulosic insulation degradation. This application demonstrates methanol's utility in energy infrastructure maintenance and reliability (Jalbert et al., 2019).
Propriétés
IUPAC Name |
(2-bromo-4-ethylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBQHNXEQYKTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


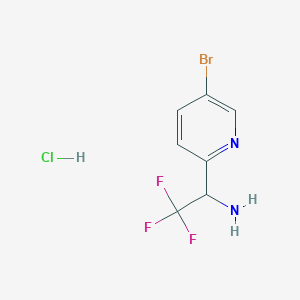

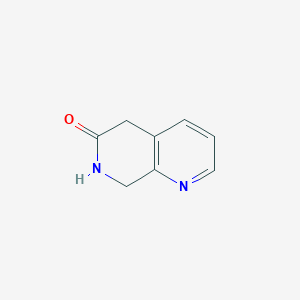
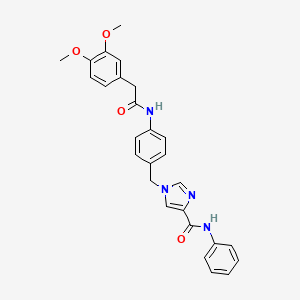
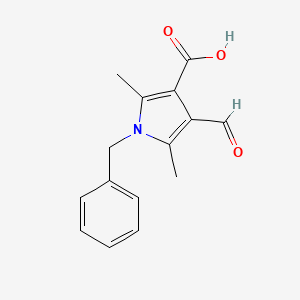


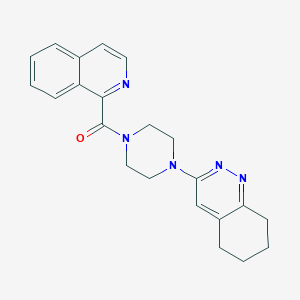
![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)

![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2550641.png)
![3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one](/img/structure/B2550642.png)
